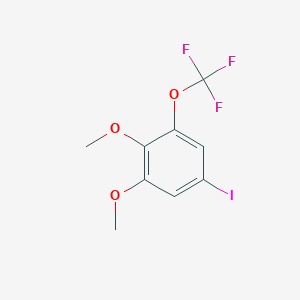
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-2-iodophenol and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while the iodine group can be reduced to form the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine group is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the design of molecules with potential anticancer, antiviral, or antibacterial properties.
Materials Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers, which have applications in electronics and photonics.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene depends on its specific application:
Nucleophilic Substitution: The bromopropyl group acts as an electrophile, facilitating the attack by nucleophiles to form new carbon-nucleophile bonds.
Oxidation and Reduction: The ethoxy and iodine groups undergo redox reactions, altering the oxidation state of the compound and forming new functional groups.
Coupling Reactions: The iodine group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene: Similar structure but with the iodine group at a different position, affecting the compound’s electronic properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-2-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity in nucleophilic substitution reactions.
Conclusion
This compound is a valuable compound in organic synthesis, medicinal chemistry, and materials science Its unique structure and reactivity make it a versatile intermediate for the development of various functional molecules and materials
Propriétés
Formule moléculaire |
C11H14BrIO |
|---|---|
Poids moléculaire |
369.04 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
ZERXXRUAWYIXHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)




![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)

![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)


